2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring The presence of a chlorine atom at the 2-position and an isopropyl group at the 7-position further defines its chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Coupling Reactions: Suzuki coupling and other palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at specific positions on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as toluene or DMF, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
Scientific Research Applications
2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Biological Research: The compound is used in the development of novel nitric oxide production inhibitors, which have potential therapeutic applications in cardiovascular and inflammatory diseases.
Material Science: Its unique structure makes it a valuable building block for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Nitric Oxide Inhibition: It inhibits nitric oxide production by interfering with the enzymes responsible for its synthesis, thereby reducing inflammation and oxidative stress.
Comparison with Similar Compounds
2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has two chlorine atoms at the 2- and 4-positions, making it more reactive in substitution reactions.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: The presence of a cyclopentyl group instead of an isopropyl group alters its steric and electronic properties, affecting its reactivity and biological activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives, with various halogen substitutions, exhibit different pharmacological profiles and are used in the development of targeted therapies.
Properties
IUPAC Name |
2-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-5-11-9(10)12-8(7)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGQAZAJULQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CN=C(N=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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